molecular formula C20H36O6 B159399 19(R)-Hydroxy prostaglandin F1alpha CAS No. 81371-59-7

19(R)-Hydroxy prostaglandin F1alpha

Cat. No.: B159399
CAS No.: 81371-59-7
M. Wt: 372.5 g/mol
InChI Key: JRNZEGAFLBTZDT-IRMCVWCUSA-N
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Description

19(R)-Hydroxy prostaglandin F1alpha, also known as 9S,11R,15S,19R-tetrahydroxy-13E-prostaenoic acid, is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is notable for its hydroxyl groups at the 19th position, which distinguishes it from other prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19(R)-Hydroxy prostaglandin F1alpha typically involves the hydroxylation of prostaglandin F1alpha. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs specific hydroxylase enzymes that target the 19th carbon atom. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotechnological processes, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their specificity and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

19(R)-Hydroxy prostaglandin F1alpha undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

19(R)-Hydroxy prostaglandin F1alpha has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of prostaglandin synthesis and metabolism.

    Biology: Investigated for its role in cellular signaling and regulation.

    Medicine: Explored for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

19(R)-Hydroxy prostaglandin F1alpha exerts its effects by interacting with specific prostaglandin receptors on the surface of cells. These interactions trigger a cascade of intracellular signaling pathways that lead to various physiological responses. The compound primarily targets pathways involved in inflammation, vasodilation, and platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group at the 19th position in 19(R)-Hydroxy prostaglandin F1alpha confers unique chemical and biological properties. This modification enhances its stability and alters its interaction with prostaglandin receptors, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZEGAFLBTZDT-IRMCVWCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348017
Record name (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81371-59-7
Record name (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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